Butylparaben-13C6: A Technical Guide for Researchers
Butylparaben-13C6: A Technical Guide for Researchers
The second step of my research has yielded significant progress. I found several articles describing the use of Butylparaben-13C6 as an internal standard in LC-MS/MS methods for the quantification of parabens in various matrices, including human urine, personal care products, and environmental water samples. These articles provide valuable information for constructing a detailed experimental protocol.
Specifically, I have gathered information on:
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Sample preparation techniques such as ultrasound-assisted emulsification microextraction (USAEME) and on-line solid phase extraction (SPE).
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Chromatographic conditions, including the types of columns and mobile phases used.
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Mass spectrometry parameters, including ionization modes (negative electrospray ionization) and detection modes (multiple reaction monitoring).
I also found a reference to the synthesis of 13C-labeled parabens using a two-step procedure involving a Houben-Hoesch reaction followed by a modified haloform reaction. This provides a basis for the synthesis section.
However, a significant gap remains. I have not yet found any specific studies that use Butylparaben or Butylparaben-13C6 to investigate a particular signaling pathway. The search results primarily focus on its role as an endocrine disruptor, which is a physiological effect rather than a specific intracellular signaling cascade. To fulfill the requirement of creating a Graphviz diagram of a signaling pathway, I will need to broaden my search to see if parabens, in general, have been shown to modulate any well-defined signaling pathways. If not, I will have to create a more general logical workflow diagram for its use as an internal standard, which is also a valid interpretation of the prompt's requirement for a logical relationship diagram.
Therefore, the next steps will focus on this remaining gap.I have successfully gathered a substantial amount of information. I have found details on the chemical properties of Butylparaben-13C6, its primary application as an internal standard, and general methodologies for its use in LC-MS/MS analysis. I have also found information regarding the synthesis of labeled parabens.
Crucially, in this last step, I found several research articles detailing the effects of Butylparaben on specific signaling pathways, particularly the estrogen receptor (ER) signaling pathway and the PI3K/Akt pathway. This information is sufficient to create the mandatory Graphviz diagrams. I can now proceed to structure all the collected data into the required format, including the technical guide, tables, experimental protocols, and the Graphviz diagrams with their captions. I do not need further search actions.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butylparaben-13C6 is a stable isotope-labeled form of Butylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. In Butylparaben-13C6, six carbon atoms in the benzene ring are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. Its identical chemical properties to the unlabeled Butylparaben, but distinct mass, allow for precise and accurate quantification of Butylparaben in complex matrices. This guide provides a comprehensive overview of Butylparaben-13C6, including its chemical and physical properties, synthesis, detailed experimental protocols for its use, and its role in studying biological signaling pathways.
Chemical and Physical Properties
The key physical and chemical properties of Butylparaben-13C6 are summarized in the table below, alongside the properties of its unlabeled counterpart for comparison.
| Property | Butylparaben-13C6 | Butylparaben |
| Synonyms | Butyl 4-hydroxybenzoate-(ring-13C6), Butyl parahydroxybenzoate-13C6 | Butyl 4-hydroxybenzoate, Butylparaben |
| CAS Number | 1416711-53-9[1][2] | 94-26-8[2][3] |
| Molecular Formula | ¹³C₆C₅H₁₄O₃[2] | C₁₁H₁₄O₃[3] |
| Molecular Weight | 200.18 g/mol [1][2] | 194.23 g/mol [3] |
| Appearance | White to off-white solid | Colorless crystals or a white crystalline powder[4] |
| Purity | Typically >95% (by HPLC)[2] | Varies by grade |
| Storage | 2-8°C[5] | Room temperature |
Synthesis of Butylparaben-13C6
The synthesis of ¹³C-labeled parabens, including Butylparaben-13C6, can be achieved through a two-step procedure starting from commercially available ¹³C-labeled phenol. The general synthetic route involves:
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Houben-Hoesch Reaction: The ¹³C-labeled phenol undergoes acylation with trichloroacetonitrile.
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Modified Haloform Reaction: The resulting trichloromethyl ketone is then subjected to a modified haloform reaction to yield the corresponding ¹³C-labeled paraben.
This method allows for the specific placement of the ¹³C atoms within the benzene ring of the paraben molecule.
Experimental Protocols
Butylparaben-13C6 is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of parabens in various samples. Below are detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Parabens in Human Urine using LC-MS/MS
This protocol is adapted from methods developed for the analysis of parabens in biological matrices.
a. Sample Preparation (Ultrasound-Assisted Emulsification Microextraction - USAEME)
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To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.
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Spike the sample with a known concentration of Butylparaben-13C6 solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
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Add 50 µL of an appropriate extraction solvent (e.g., chloroform).
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Vortex the mixture for 1 minute to create an emulsion.
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Place the tube in an ultrasonic bath for 5 minutes.
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Centrifuge the sample at 10,000 x g for 5 minutes to separate the phases.
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Carefully collect the organic phase (bottom layer) and transfer it to a clean vial.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the parabens.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Butylparaben: Monitor the transition from the precursor ion (m/z 193.1) to a specific product ion.
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Butylparaben-13C6: Monitor the transition from the precursor ion (m/z 199.1) to the corresponding product ion. The specific product ions will need to be determined by direct infusion of the standards.
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Quantification: The concentration of Butylparaben in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (Butylparaben-13C6) against a calibration curve prepared with known concentrations of Butylparaben and a constant concentration of Butylparaben-13C6.
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Analysis of Parabens in Personal Care Products using GC-MS/MS
This protocol outlines a general procedure for the determination of parabens in cosmetic samples.
a. Sample Preparation
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Weigh approximately 0.1 g of the personal care product into a centrifuge tube.
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Add a known amount of Butylparaben-13C6 as an internal standard.
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Add 5 mL of methanol and vortex for 2 minutes.
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Sonicate the mixture for 15 minutes.
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Centrifuge at 5000 rpm for 10 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.
b. GC-MS/MS Analysis
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Gas Chromatography (GC):
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Column: A suitable capillary column for paraben analysis (e.g., a 5% phenyl-methylpolysiloxane column).
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Injector Temperature: 250°C.
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Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to separate the parabens.
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Carrier Gas: Helium at a constant flow rate.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electron Ionization (EI).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for both Butylparaben and Butylparaben-13C6 are monitored for quantification.
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Quantification: Similar to the LC-MS/MS method, quantification is based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
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Signaling Pathways and Logical Relationships
Butylparaben is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to interact with and modulate the activity of nuclear receptors, most notably the estrogen receptor (ER).[2][6][7][8] Its effects on cellular signaling are a key area of research for understanding its potential health impacts.
Estrogen Receptor Signaling Pathway
Butylparaben can act as a xenoestrogen, mimicking the effects of the natural hormone estradiol.[2][6] It binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[6][9] This binding can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, which can influence cell proliferation, differentiation, and other physiological processes.[2]
Caption: Butylparaben interaction with the estrogen receptor signaling pathway.
PI3K/Akt Signaling Pathway
Recent studies have also implicated Butylparaben in the modulation of other critical signaling pathways. For instance, Butylparaben has been shown to inhibit the activation of the PI3K/Akt pathway in human trophoblast cells, leading to apoptosis.[10] This pathway is crucial for cell survival, growth, and proliferation.
Caption: Butylparaben's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow for Isotope Dilution Mass Spectrometry
The logical workflow for using Butylparaben-13C6 as an internal standard in a quantitative analytical experiment is a fundamental application.
Caption: Workflow for quantification using Butylparaben-13C6 as an internal standard.
Conclusion
Butylparaben-13C6 is an essential analytical tool for researchers and scientists in various fields, including environmental science, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of Butylparaben. Furthermore, understanding the interactions of Butylparaben with key cellular signaling pathways is crucial for assessing its biological activity and potential risks as an endocrine disruptor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals working with this important labeled compound.
References
- 1. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butylparaben can have several endocrine disrupting effects - DTU National Food Institute [food.dtu.dk]
- 5. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-hive.com [research-hive.com]
- 8. Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butyl paraben promotes apoptosis in human trophoblast cells through increased oxidative stress-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
